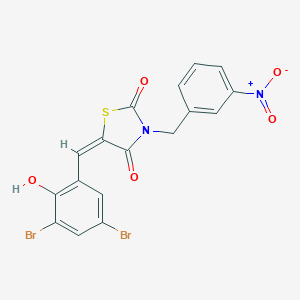![molecular formula C17H17NO8S B423628 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID](/img/structure/B423628.png)
2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a phenoxy group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of industrial reactors and purification systems ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its thiazolidine ring is of particular interest for its potential to interact with various biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazolidine and acetic acid moieties.
2-(4-Methoxyphenyl)ethylamine: Similar structure but different functional groups.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but has a nitrile instead of the acetic acid moiety.
Uniqueness
2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is unique due to its combination of a thiazolidine ring, a phenoxy group, and an acetic acid moiety
Properties
Molecular Formula |
C17H17NO8S |
|---|---|
Molecular Weight |
395.4g/mol |
IUPAC Name |
2-[4-[(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C17H17NO8S/c1-3-25-15(21)8-18-16(22)13(27-17(18)23)7-10-4-5-11(12(6-10)24-2)26-9-14(19)20/h4-7H,3,8-9H2,1-2H3,(H,19,20)/b13-7+ |
InChI Key |
SARNVXBXZWABOW-NTUHNPAUSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=O |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=O |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Bromo-6-[(3-{3-nitrobenzyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-iodophenoxy}acetic acid](/img/structure/B423547.png)
![(2,6-dibromo-4-{(Z)-[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B423548.png)
![4-[(4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxy-6-iodophenoxy)methyl]benzoic acid](/img/structure/B423549.png)
![4-{[(2E,5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B423553.png)
![(2Z,5Z)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423555.png)
![2-(2-bromo-6-ethoxy-4-{(Z)-[(2Z)-3-(furan-2-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B423556.png)
![Ethyl {5-[3-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B423557.png)

![Ethyl (5-{2-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423561.png)
![1-(4-fluorophenyl)-5-[(1-{3-nitro-4-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423564.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B423565.png)
![5-{[5-(2-Bromo-4-methylphenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423566.png)
![Ethyl (5-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423567.png)
![2-({2-ethoxy-6-iodo-4-[(E)-(1-methyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B423568.png)
